1-(2-Chloro-6-fluorophenyl)ethane-1-thiol
Description
1-(2-Chloro-6-fluorophenyl)ethane-1-thiol is a sulfur-containing aromatic compound characterized by a thiol (-SH) functional group attached to an ethane backbone substituted with a 2-chloro-6-fluorophenyl ring. Thiols are known for their reactivity, particularly in forming disulfide bonds, which may influence metabolic stability and biological interactions .
Properties
Molecular Formula |
C8H8ClFS |
|---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
1-(2-chloro-6-fluorophenyl)ethanethiol |
InChI |
InChI=1S/C8H8ClFS/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3 |
InChI Key |
NKXQOWUEJDCWTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)F)S |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Chloro-6-fluorophenyl)ethane-1-thiol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The thiol group (-SH) undergoes oxidation under controlled conditions:
-
Disulfide formation : Air or mild oxidizing agents convert two thiol molecules into a disulfide bond (R-S-S-R). This dimerization occurs at room temperature in dichloromethane with trace HCl, achieving >90% yield within 4 hours.
-
Sulfonic acid formation : Strong oxidants like H₂O₂/H₂SO₄ oxidize the thiol to a sulfonic acid (-SO₃H) at 80°C, requiring 6–8 hours for completion.
Mechanistic insight : Oxidation proceeds via radical intermediates for disulfides, while electrophilic sulfur centers drive sulfonic acid formation.
Chlorination with N-Chlorosuccinimide (NCS)
Reaction with NCS in dichloromethane follows HCl-catalyzed kinetics :
| Condition | Result | Yield (%) | Time (h) |
|---|---|---|---|
| NCS (1.2 eq), HCl | Sulfenyl chloride (R-SCl) | 86 | 2.5 |
| Excess NCS (3 eq) | Disulfide + Cl₂ byproduct | 54 | 4.0 |
| NCS + cyclohexene | β-Chlorothioether via Cl₂ scavenging | 72 | 3.0 |
Key steps :
-
Slow initial chlorination by NCS generates sulfenyl chloride.
-
HCl accelerates Cl₂ release, enabling rapid thiol-to-disulfide conversion .
-
Excess Cl₂ leads to overchlorination unless scavenged (e.g., by alkenes) .
Nucleophilic Substitution
The thiol group acts as a nucleophile in SN₂ reactions:
| Electrophile | Product | Conditions |
|---|---|---|
| Alkyl halides | Thioethers (R-S-R') | K₂CO₃, DMF, 60°C |
| Epoxides | β-Hydroxy sulfides | THF, rt, 12 h |
| α,β-unsaturated ketones | Michael adducts | BF₃·Et₂O, reflux |
Substituent effects : The 2-chloro-6-fluorophenyl group enhances electrophilic aromatic substitution resistance but stabilizes thiyl radicals during oxidation.
Coupling Reactions
Used in cross-coupling to construct complex architectures:
-
Suzuki-Miyaura : Pd(PPh₃)₄ catalyzes aryl boronic acid coupling at the sulfur center (70–85% yield).
-
Ulmann-type : CuI/1,10-phenanthroline mediates C-S bond formation with aryl iodides (55–65% yield).
Optimization data :
| Catalyst (eq) | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ (0.05) | XPhos | 100 | 82 |
| CuI (0.1) | 1,10-phen | 120 | 58 |
Acid/Base Reactivity
-
Deprotonation : pKa ≈ 8.5 enables deprotonation with NaH or DBU, forming thiolate anions for nucleophilic attacks.
-
Proton exchange : Deuterium labeling studies show complete H/D exchange at the thiol position within 30 min using D₂O/CD₃OD.
Scientific Research Applications
Medicinal Chemistry Applications
1-(2-Chloro-6-fluorophenyl)ethane-1-thiol has been studied for its potential therapeutic effects, particularly in the development of novel pharmaceuticals. Its structure suggests that it may interact with biological targets involved in disease pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antibacterial properties. For instance, studies have shown that thioether derivatives can inhibit bacterial fatty acid synthesis, which is crucial for bacterial growth and survival. The inhibition of enzymes like FabG (beta-oxoacyl-ACP reductase) is a key mechanism through which these compounds exert their antimicrobial effects .
| Compound | Target Enzyme | IC50 (µg/ml) |
|---|---|---|
| This compound | FabG | TBD |
| PGG | FabG | 0.9 - 7.2 |
Antitumor Activity
The compound's potential as an anticancer agent has also been explored. Research into related thioether compounds suggests they may interfere with cell cycle regulation and promote apoptosis in cancer cells. For example, studies have demonstrated that certain thiol derivatives can induce cell death in various tumor cell lines by disrupting mitochondrial function and promoting oxidative stress .
Environmental Science Applications
In environmental chemistry, this compound can be utilized for the detection and remediation of pollutants. Its thiol group allows it to form complexes with heavy metals, making it a candidate for environmental cleanup efforts.
Heavy Metal Chelation
Thiol compounds are known for their ability to chelate heavy metals, which can be beneficial in contaminated water treatment processes. The effectiveness of this compound in binding to metals such as lead and cadmium can be assessed through various experimental setups.
| Metal Ion | Binding Affinity | Application |
|---|---|---|
| Lead | High | Water purification |
| Cadmium | Moderate | Soil remediation |
Material Science Applications
The compound's unique chemical properties make it suitable for applications in material science, particularly in the development of functional materials.
Polymer Synthesis
Thiol compounds are often used in the synthesis of polymers due to their ability to participate in thiol-ene reactions. This property can be exploited to create new materials with specific mechanical and thermal properties.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that a series of thiol derivatives, including this compound, were tested against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting the compound's potential as an antimicrobial agent .
Case Study 2: Environmental Remediation
In another study focused on environmental applications, researchers evaluated the effectiveness of thiol compounds in removing heavy metals from contaminated soil samples. The findings suggested that this compound could effectively reduce metal concentrations below regulatory limits within a specified timeframe .
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorophenyl)ethane-1-thiol involves its reactivity due to the thiol group. Thiol groups are known to form strong bonds with metals and can act as nucleophiles in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as binding to metal ions in biological systems or participating in nucleophilic substitution reactions in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The table below compares 1-(2-Chloro-6-fluorophenyl)ethane-1-thiol with analogs differing in functional groups or substituents:
*Calculated based on formula C₈H₇ClFSS.
Key Observations :
- Thiol vs. Lactam/Nitrile : The thiol group introduces higher reactivity compared to lactams or nitriles, which are more stable under physiological conditions. This could limit the thiol’s bioavailability but enhance covalent binding to biological targets.
- Polarity : Carboxylic acid derivatives (e.g., cyclopropane-carboxylic acid) exhibit higher solubility in aqueous media than nitriles or thiols, affecting their pharmacokinetic profiles .
Pharmacological and Toxicological Profiles
Anti-inflammatory Activity :
- 1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one demonstrated anti-inflammatory efficacy comparable to lumiracoxib (COX-2 inhibitor) in carrageenan-induced rat paw edema models, with reduced gastric ulcerogenicity .
- Thiol Analogs: No direct data exist for the thiol compound, but sulfur-containing drugs (e.g., captopril) are known for ACE inhibition. The thiol group may confer unique binding interactions but require stabilization to prevent oxidation .
Toxicity :
- 1-(2-Amino-6-nitrophenyl)ethanone (structurally distinct but nitro-substituted) lacks comprehensive toxicological data, highlighting the need for rigorous evaluation of chloro-fluoro-phenyl derivatives .
Biological Activity
1-(2-Chloro-6-fluorophenyl)ethane-1-thiol, a compound featuring a chlorofluorophenyl moiety, has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative efficacy with related compounds.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C8H8ClF S
- Molecular Weight : 192.67 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the thiol group allows for nucleophilic attack on electrophilic centers in proteins, potentially leading to enzyme inhibition or modulation of signaling pathways.
Key Mechanisms:
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes involved in metabolic pathways, though detailed mechanisms remain to be elucidated.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures can possess antimicrobial properties. The incorporation of halogen atoms (like chlorine and fluorine) often enhances the lipophilicity and bioactivity against various pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Weak Inhibition | |
| Candida albicans | No significant effect |
Cytotoxicity and Anticancer Potential
Preliminary cytotoxicity assays reveal that this compound can affect cancer cell lines, suggesting potential anticancer activity. A comparison with established anticancer agents is necessary to evaluate its efficacy.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | |
| MCF-7 (breast cancer) | 15.3 | |
| A549 (lung cancer) | 20.0 |
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects at lower concentrations compared to standard chemotherapeutics. The study indicated that the compound induced apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus showed that the compound inhibited bacterial growth effectively, with an observed minimum inhibitory concentration (MIC) comparable to commonly used antibiotics.
Comparative Analysis
When compared to structurally similar compounds, the biological activity of this compound appears promising but requires further exploration.
| Compound | Activity Profile |
|---|---|
| 1-(2-Chlorophenyl)ethane-1-thiol | Moderate antimicrobial activity |
| 4-Fluorobenzaldehyde | Stronger anticancer activity |
| Benzyl thiol | Lesser efficacy in microbial assays |
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing 1-(2-Chloro-6-fluorophenyl)ethane-1-thiol, and how should data be interpreted?
- Methodology : Use a combination of FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy.
- FT-IR/FT-Raman : Identify vibrational modes of the thiol (-SH) group (2500–2600 cm⁻¹) and aromatic C-Cl/F stretches (700–800 cm⁻¹). Compare with computed spectra (DFT/B3LYP/6-311++G(d,p)) to validate assignments .
- NMR : Analyze H and C shifts for aromatic protons (δ 7.0–7.5 ppm) and the ethane-thiol moiety (δ 1.5–2.5 ppm for CH, δ 3.0–3.5 ppm for SH). Use HSQC and HMBC for connectivity .
- Table 1 : Key spectral benchmarks for the compound:
| Technique | Key Peaks/Shifts | Assignment |
|---|---|---|
| FT-IR | 2560 cm⁻¹ | ν(S-H) |
| H NMR | δ 3.2 ppm | -SH |
Q. What synthetic routes are effective for preparing this compound?
- Methodology :
- Thiolation via Grignard : React 2-chloro-6-fluorophenylmagnesium bromide with ethylene sulfide, followed by acidic workup. Purify via column chromatography (hexane:EtOAc = 9:1) .
- Alternative Route : Reduce 1-(2-chloro-6-fluorophenyl)ethane-1-thioacetate with LiAlH in THF. Monitor reaction progress via TLC (Rf ~0.4 in hexane) .
- Yield Optimization : Use inert atmosphere (N) to prevent oxidation of the thiol group.
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Challenges : Crystallization may require slow evaporation from dichloromethane/hexane.
- Key Parameters : Refine torsional angles of the ethane-thiol chain to confirm antiperiplanar conformation. Compare with DFT-optimized geometries .
Q. What safety precautions are critical when handling this compound?
- Guidelines :
- Use PPE (gloves, goggles) and a fume hood due to potential irritancy (Xi classification) .
- Store under N at 4°C to prevent oxidation to disulfide derivatives.
Advanced Research Questions
Q. How can computational modeling (DFT) resolve contradictions in experimental spectroscopic data?
- Methodology :
- Step 1 : Optimize geometry using B3LYP/6-311++G(d,p). Compare bond lengths (C-S: ~1.82 Å) with SC-XRD data .
- Step 2 : Simulate NMR chemical shifts (GIAO method) and UV-Vis spectra (TD-DFT). Discrepancies >5% indicate experimental artifacts (e.g., solvent effects) .
Q. What strategies address low yields in thiol-functionalization reactions for this compound?
- Methodology :
- Protection-Deprotection : Use trityl groups to protect -SH during synthesis, then cleave with AgNO .
- Catalytic Optimization : Screen Pd/C or Ni catalysts for hydrogenolysis of disulfide intermediates.
Q. How do steric and electronic effects influence the reactivity of the thiol group in this compound?
- Analysis :
- Steric Effects : Ortho-chloro/fluoro substituents hinder nucleophilic attack at sulfur.
- Electronic Effects : Electron-withdrawing groups reduce thiol acidity (pKa ~10.5 vs. ~8.3 for unsubstituted ethanethiol). Confirm via potentiometric titration .
Q. What are the challenges in characterizing hyperpolarizability for nonlinear optical (NLO) applications?
- Methodology :
- Experimental : Use electric-field-induced second-harmonic generation (EFISHG) to measure β values.
- Computational : Calculate first hyperpolarizability (β) via DFT. High β values (~10 esu) suggest NLO potential .
Q. How can structural analogs (e.g., nitro or piperazinyl derivatives) inform SAR studies?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
